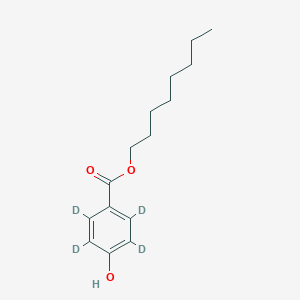
N-Octyl 4-hydroxybenzoate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octyl 4-hydroxybenzoate-d4 is a deuterated derivative of N-Octyl 4-hydroxybenzoate. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions of the benzene ring. It is commonly used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Octyl 4-hydroxybenzoate-d4 typically involves the esterification of 4-hydroxybenzoic acid-2,3,5,6-D4 with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-Octyl 4-hydroxybenzoate-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the deuterium atoms.
Major Products Formed
Oxidation: The major product is N-Octyl 4-oxobenzoate-2,3,5,6-D4.
Reduction: The major product is N-Octyl 4-hydroxybenzyl alcohol-2,3,5,6-D4.
Substitution: The major products depend on the substituents introduced, such as N-Octyl 4-bromobenzoate-2,3,5,6-D4.
Aplicaciones Científicas De Investigación
N-Octyl 4-hydroxybenzoate-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: It serves as a tracer in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: It is used in the synthesis of other deuterated compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Octyl 4-hydroxybenzoate-d4 involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The deuterium atoms provide stability and resistance to metabolic degradation, making the compound useful in long-term studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl 4-hydroxybenzoate-2,3,5,6-D4
- N-Octyl 4-hydroxybenzoate
- N-Octyl 4-hydroxybenzoate-2,3,5,6-D0
Uniqueness
N-Octyl 4-hydroxybenzoate-d4 is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic processes compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where long-term stability and traceability are essential.
Propiedades
Fórmula molecular |
C₁₅H₁₈D₄O₃ |
|---|---|
Peso molecular |
254.36 |
Sinónimos |
4-Hydroxybenzoic Acid-2,3,5,6-D4 Octyl Ester; _x000B_p-Hydroxybenzoic Acid-2,3,5,6-D4 Octyl Ester; NSC 309820; Octyl 4-Hydroxybenzoate -2,3,5,6-D4; Octyl p-Hydroxybenzoate-2,3,5,6-D4; Octyl Paraben-2,3,5,6-D4; n-Octyl p-Hydroxybenzoate-2,3,5,6-D4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















